2-(Cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-(Cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1193245-09-8
VCID: VC3253717
InChI: InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-10-7-11-14(18-13)19-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCCC3
Molecular Formula: C16H24BNO3
Molecular Weight: 289.2 g/mol

2-(Cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1193245-09-8

Cat. No.: VC3253717

Molecular Formula: C16H24BNO3

Molecular Weight: 289.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 1193245-09-8

Specification

CAS No. 1193245-09-8
Molecular Formula C16H24BNO3
Molecular Weight 289.2 g/mol
IUPAC Name 2-cyclopentyloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-10-7-11-14(18-13)19-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3
Standard InChI Key XGYHUWFTTOMDLV-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCCC3

Introduction

The compound 2-(Cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic molecule that incorporates a pyridine ring, a cyclopentyloxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound is of interest in organic synthesis, particularly in cross-coupling reactions due to the presence of the boronic ester group.

Synthesis Methods

The synthesis of such compounds typically involves the formation of the boronic ester group, which can be achieved through the reaction of a halogenated pyridine derivative with a boronic acid or its ester in the presence of a palladium catalyst. The cyclopentyloxy group can be introduced via nucleophilic substitution reactions.

Applications in Organic Synthesis

Boronic esters like 2-(Cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are valuable intermediates in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide, facilitated by a palladium catalyst.

Medicinal Chemistry

Boronic esters are used in the synthesis of complex molecules that may exhibit biological activity. For instance, pyridine derivatives are known to have various pharmacological properties, including anti-inflammatory and antimicrobial activities.

Materials Science

The incorporation of boronic esters into organic materials can lead to interesting optical and electronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs) or photovoltaic devices.

Data Tables

Given the lack of specific data on 2-(Cyclopentyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, we can consider analogous compounds for comparison:

CompoundMolecular FormulaMolecular Weight (g/mol)Physical Properties
2-(Cyclopentyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineC16_{16}H24_{24}BNO3_{3}289.2Not detailed
2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineC17_{17}H26_{26}BNO3_{3}303.2Not detailed

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